5,6,7-trimethoxy-1H-indole-2-carbohydrazide
Description
5,6,7-Trimethoxy-1H-indole-2-carbohydrazide is a substituted indole derivative characterized by three methoxy groups at positions 5, 6, and 7 of the indole ring and a carbohydrazide functional group at position 2. This compound has been cataloged under CAS numbers 187658-19-1 and 893730-25-1 but is currently listed as a discontinued product in commercial chemical databases . The trimethoxy substitution pattern distinguishes it from simpler analogs and may influence its physicochemical and biological properties, such as solubility, crystallinity, and target binding affinity.
Properties
IUPAC Name |
5,6,7-trimethoxy-1H-indole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-17-8-5-6-4-7(12(16)15-13)14-9(6)11(19-3)10(8)18-2/h4-5,14H,13H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZOTMXXWIEWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NN)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide typically involves the reaction of 5,6,7-trimethoxy-1H-indole-2-carboxylic acid with hydrazine hydrate . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5,6,7-Trimethoxy-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole amines .
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
5,6,7-trimethoxy-1H-indole-2-carbohydrazide is being investigated for its potential therapeutic effects against various diseases. Its structural characteristics allow it to interact with biological systems, making it a candidate for drug development focused on conditions such as neurodegenerative diseases and cancer. Research has shown that derivatives of indole compounds can exhibit significant activity against enzymes related to Alzheimer's disease, such as acetylcholinesterase and butyrylcholinesterase .
Case Study: Anti-Alzheimer's Agents
A study evaluated a series of indole-based compounds for their efficacy as anti-Alzheimer's agents. The results indicated that certain derivatives exhibited strong inhibitory activities against acetylcholinesterase (IC50 values in the nanomolar range), suggesting that this compound may also possess similar properties .
Natural Product Synthesis
Role as an Intermediate
This compound serves as a valuable intermediate in the synthesis of complex natural products. Its unique structure facilitates the creation of compounds with specific biological activities, which is crucial in medicinal chemistry and natural product research. The ability to synthesize diverse pharmacologically active molecules through solid-phase combinatorial synthesis has been highlighted as a significant advantage in drug discovery .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is utilized to explore enzyme inhibition and metabolic pathways. Studies have shown that it can inhibit key enzymes involved in inflammatory responses and cancer progression. For instance, compounds derived from this indole structure have been reported to reduce the levels of inflammatory mediators such as COX-2 and IL-1β in cell lines .
Agricultural Applications
Plant Growth Regulation
The compound has potential applications in agriculture as a natural growth regulator. Its use could enhance plant growth and resilience against environmental stressors, providing a sustainable alternative to synthetic growth regulators. This application aligns with the increasing demand for eco-friendly agricultural practices .
Cosmetic Formulations
Antioxidant Properties
this compound is being explored for its antioxidant properties in cosmetic formulations. Its inclusion in skincare products aims to improve skin health and appearance by combating oxidative stress and promoting cellular repair .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Investigated for therapeutic effects against neurodegenerative diseases and cancer. |
| Natural Product Synthesis | Serves as an intermediate for synthesizing biologically active compounds. |
| Biochemical Research | Used in studies on enzyme inhibition related to inflammation and cancer. |
| Agricultural Applications | Potential natural growth regulator for enhancing plant resilience. |
| Cosmetic Formulations | Explored for antioxidant properties in skincare products. |
Mechanism of Action
The mechanism of action of 5,6,7-trimethoxy-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and indole ring structure allow it to bind to various receptors and enzymes, influencing biological processes . For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Key Observations :
- For example, 5-methoxy-1H-indole-2-carbohydrazide has a high melting point (266–268°C) due to hydrogen bonding and planar rigidity . The trimethoxy analog likely has a higher melting point, though data are unavailable.
- Synthetic Flexibility: All compounds are synthesized via hydrazinolysis of esters or condensation reactions, but the trimethoxy derivative’s steric hindrance may require optimized conditions .
Key Observations :
- Antiproliferative Activity : 5-Methoxy derivatives show promise in cancer research, suggesting that additional methoxy groups (as in the trimethoxy analog) could modulate potency or selectivity .
- Enzyme Inhibition : Sulfonamide-linked derivatives exhibit α-glucosidase inhibition, a target for diabetes management. The trimethoxy compound’s electron-rich structure may enhance binding to similar enzymes .
- Antioxidant Capacity: Benzylidene derivatives with hydroxyl groups demonstrate radical scavenging, a property absent in the trimethoxy analog due to lack of phenolic -OH groups .
Physicochemical and Commercial Considerations
- Solubility : Methoxy groups generally reduce aqueous solubility but improve lipid solubility, which could enhance membrane permeability. The trimethoxy derivative’s solubility profile remains uncharacterized.
- Commercial Availability : Unlike simpler analogs (e.g., 5-methoxy or unsubstituted indole-2-carbohydrazides), 5,6,7-trimethoxy-1H-indole-2-carbohydrazide is discontinued, limiting accessibility for further studies .
Biological Activity
5,6,7-trimethoxy-1H-indole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
This compound is characterized by an indole ring with three methoxy groups at positions 5, 6, and 7, and a carbohydrazide functional group at position 2. The unique structure enhances its solubility and reactivity, making it a promising candidate for various biological applications.
The compound primarily acts as an inhibitor of histone deacetylases (HDACs) . HDACs are enzymes that play a crucial role in gene regulation and are significant targets in cancer therapy. By inhibiting HDACs, this compound can alter gene expression profiles, potentially leading to therapeutic effects in cancer treatment .
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
- IC50 Values : The compound has shown IC50 values in the nanomolar range against sensitive human cancer cell lines .
- Mechanistic Studies : It induces apoptosis in cancer cells by activating apoptotic markers such as Caspases 3, 8, and 9 .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.35 | Apoptosis induction via caspase activation |
| HeLa | 7.01 | Inhibition of cell proliferation |
| NCI-H460 | 8.55 | Multi-targeted kinase inhibition |
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity . It has been tested against various bacterial strains and shown to inhibit their growth effectively .
Neuroprotective Effects
Preliminary studies suggest that the compound may also have neuroprotective properties , making it a candidate for further investigation in neurodegenerative diseases .
Case Studies and Research Findings
- Histone Deacetylase Inhibition : A study highlighted the compound's ability to inhibit HDACs effectively, suggesting its potential as an anticancer agent through epigenetic modulation .
- Cytotoxicity Studies : In a comparative study of indole derivatives, this compound exhibited superior cytotoxicity against multiple cancer cell lines compared to other derivatives .
- Apoptotic Pathways : Research has shown that the compound significantly increases the levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins in treated cancer cells .
Q & A
Q. What are the optimal synthetic routes for preparing 5,6,7-trimethoxy-1H-indole-2-carbohydrazide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step indole ring formation followed by functionalization. A common approach is the Fischer indole synthesis , where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions (e.g., HCl or acetic acid) to form the indole core . Subsequent methoxylation at positions 5, 6, and 7 requires careful control of methylating agents (e.g., dimethyl sulfate) and reaction temperatures to avoid over-substitution. Hydrazide formation at the 2-position is achieved via hydrazine hydrate treatment of the corresponding ester intermediate under reflux . Yield optimization (typically 70–90%) depends on purification techniques like recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?
- 1H NMR : Signals for three methoxy groups (δ 3.8–4.0 ppm, singlet), indole NH (δ ~10–12 ppm, broad), and carbohydrazide NH2 (δ ~8–9 ppm, exchangeable). Coupling patterns in the aromatic region (δ 6.5–7.5 ppm) confirm substitution positions .
- 13C NMR : Carbonyl resonance (C=O) at δ ~165–170 ppm, methoxy carbons at δ ~55–60 ppm, and aromatic carbons consistent with trimethoxy substitution .
- IR : Stretching bands for N-H (3200–3400 cm⁻¹), C=O (1650–1680 cm⁻¹), and C-O (methoxy, 1250–1300 cm⁻¹) .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Recrystallization : Ethanol or methanol/water mixtures are preferred due to the compound’s moderate polarity.
- Chromatography : Silica gel with ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) gradients resolves hydrazide intermediates from unreacted esters .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) can separate trace impurities in final steps .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction using SHELXL or WinGX software packages provides precise bond lengths, angles, and torsion angles. For example:
- Methoxy group orientations : Planar vs. puckered arrangements in the indole ring (analyzed via Cremer-Pople puckering parameters) .
- Hydrazide geometry : Hydrogen-bonding networks (N-H⋯O) stabilize the anti-conformation, validated by anisotropic displacement parameters .
Table 1 : Example crystallographic data (hypothetical):
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Bond length (C=O) | 1.23 Å |
| Dihedral angle (C2-N-N-H) | 178.5° |
Q. How do electronic effects of methoxy substituents influence the compound’s reactivity in biological assays?
The 5,6,7-trimethoxy motif enhances electron density in the indole ring, improving interactions with π-acidic protein pockets (e.g., kinase ATP-binding sites). Structure-activity relationship (SAR) studies suggest:
- Methoxy at position 7 : Critical for hydrogen bonding with residues like Asp/Glu .
- Position 5/6 methoxy groups : Modulate solubility and membrane permeability via steric effects .
Comparative assays with mono- or dimethoxy analogs (e.g., 5,6-dimethoxy derivatives) reveal reduced activity, confirming the necessity of the 7-methoxy group .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- ADMET prediction : Tools like SwissADME calculate logP (~2.5), topological polar surface area (TPSA ~90 Ų), and blood-brain barrier permeability (low).
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., α-glucosidase or tubulin), prioritizing substituents for optimization .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., IC50 determination via MTT).
- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
- Crystallographic validation : Confirm binding modes if structural data conflicts with activity trends .
Methodological Guidance
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Stepwise methoxylation : Use protecting groups (e.g., tert-butyldimethylsilyl) to control substitution order.
- Quality control : Monitor reactions by TLC (Rf ~0.4 in ethyl acetate/hexane) and characterize intermediates via HRMS .
Q. How should researchers design experiments to explore the compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
